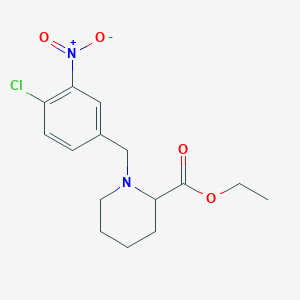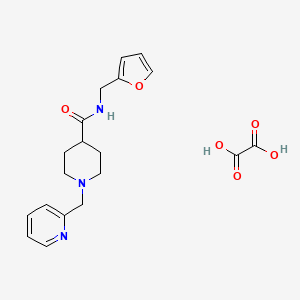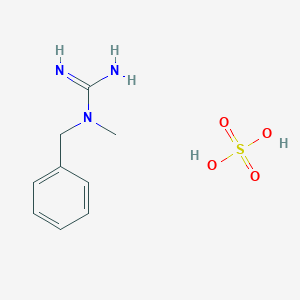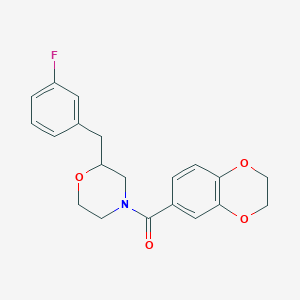![molecular formula C16H16FN3O4 B6015248 3-{1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxo-4-imidazolidinyl}propanoic acid](/img/structure/B6015248.png)
3-{1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxo-4-imidazolidinyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxo-4-imidazolidinyl}propanoic acid is a complex organic compound that features an indole moiety, a fluorine atom, and an imidazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxo-4-imidazolidinyl}propanoic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Formation of the Imidazolidinone Ring: This step involves the cyclization of a diamine with a carbonyl compound, often under acidic or basic conditions.
Coupling of the Indole and Imidazolidinone Moieties: The final step involves coupling the indole derivative with the imidazolidinone derivative, typically using a coupling reagent such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: The imidazolidinone ring can be reduced using hydrogenation or hydride donors like sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like triethylamine
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced imidazolidinone derivatives
Substitution: Substituted fluorine derivatives
Aplicaciones Científicas De Investigación
3-{1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxo-4-imidazolidinyl}propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 3-{1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxo-4-imidazolidinyl}propanoic acid involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroindole Derivatives: These compounds share the indole and fluorine moieties but lack the imidazolidinone ring.
Imidazolidinone Derivatives: These compounds contain the imidazolidinone ring but may have different substituents.
Uniqueness
3-{1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxo-4-imidazolidinyl}propanoic acid is unique due to the combination of the indole, fluorine, and imidazolidinone moieties, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
3-[1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4/c17-10-1-2-12-11(7-10)9(8-18-12)5-6-20-15(23)13(19-16(20)24)3-4-14(21)22/h1-2,7-8,13,18H,3-6H2,(H,19,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFKURYIGJJKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCN3C(=O)C(NC3=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7'-amino-1-benzyl-2'-(methylthio)-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B6015177.png)
![1-(2-methoxyethyl)-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6015189.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B6015195.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-1-methylquinazolin-4-one;oxalic acid;hydrate](/img/structure/B6015204.png)


![1-[1-(2-Fluoro-4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-(1,3-thiazol-4-yl)ethanone](/img/structure/B6015223.png)
![4-butoxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B6015226.png)
![5-AMINO-1,3-DIMETHYL-6-[(4-METHYLPHENYL)SULFONYL]-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE](/img/structure/B6015228.png)

![5-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylthiophene-2-carboxamide](/img/structure/B6015250.png)
![4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide](/img/structure/B6015272.png)
